![molecular formula C27H22FN3O3 B2980223 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-39-5](/img/structure/B2980223.png)

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

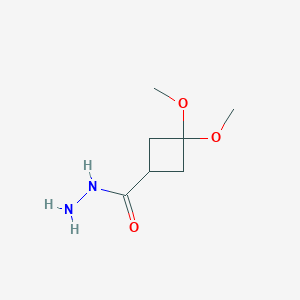

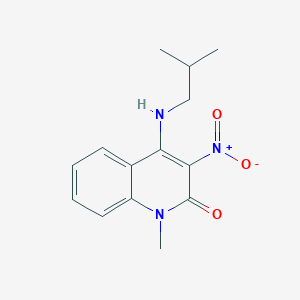

The compound “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a derivative of [1,4]dioxino[2,3-f]quinazoline . It is designed and synthesized as part of a series of compounds that act as reversible and non-covalent dual inhibitors of c-Met and VEGFR-2 . These targets are important for cancer therapies .

Synthesis Analysis

The synthesis of this compound involves the design of a series of [1,4]dioxino[2,3-f]quinazoline derivatives . The enzyme assay demonstrated that most target compounds had inhibition potency on both c-Met and VEGFR-2 with IC values in the nanomolar range .Scientific Research Applications

Fluorescent Probes for Biological Systems

Quinoline derivatives, including those related to the specified compound, are known for their efficient fluorescence. They are extensively used in biochemistry and medicine to study various biological systems due to their capability as DNA fluorophores. The research aims to find new compounds that are more sensitive and selective for these applications, highlighting the ongoing search for innovative fluorescent molecules (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitubercular Agents

Some quinoline derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis. The synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from various compounds demonstrates this potential, with several analogues exhibiting high activity against M. tuberculosis in vitro (Kantevari et al., 2011).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives showcases the chemical versatility and potential applications of these compounds in creating new molecules with possible pharmacological activities. These derivatives serve as potential ligands for various receptors, highlighting their importance in the development of new therapeutic agents (Kasiotis et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .

Mode of Action

The compound acts as an antagonist for PAR4 . It binds to the receptor, blocking its activation and thereby inhibiting platelet aggregation . This results in an antithrombotic effect, reducing the risk of clot formation .

Biochemical Pathways

The inhibition of PAR4 disrupts the thrombin signaling pathway, which is responsible for platelet activation and aggregation . This disruption affects downstream effects such as clot formation and vascular constriction .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes, with a half-life of 97.6 minutes for one of its isomers . It also displays good oral pharmacokinetic properties, with a half-life of 7.32 hours and a bioavailability of 45.11% in mice .

Result of Action

The molecular effect of the compound’s action is the inhibition of platelet aggregation, leading to a decrease in thrombus formation . On a cellular level, this results in reduced platelet activation and a lower risk of clot formation .

properties

IUPAC Name |

14-(4-ethoxyphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN3O3/c1-2-32-20-9-5-18(6-10-20)26-22-16-31(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEDRXVODBVVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980154.png)

![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)

![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)